molecular formula C9H6F2O2 B042454 2,3-Difluorocinnamic acid CAS No. 236746-13-7

2,3-Difluorocinnamic acid

Cat. No. B042454
M. Wt: 184.14 g/mol
InChI Key: NVQHKPLMLCHFSU-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06815451B2

Procedure details

To a suspension of 2,3-difluoro-cinnamic acid (2.94 g, 16 mmol) in ethanol (100 mL) is added Pd (10% on carbon, 50 mg) and the mixture is treated with hydrogen (7.5 bar) for 15 h. The suspension is filtered through celite and the solvent evaporated to provide the title compound.
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([OH:8])=[O:7].[H][H]>C(O)C.[Pd]>[F:1][C:2]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][C:3]=1[CH2:4][CH2:5][C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
2.94 g
Type
reactant
Smiles
FC1=C(C=CC(=O)O)C=CC=C1F
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension is filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1F)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.